2-[(Dimethylamino)methyl]-2-ethylbutanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-2-ethylbutanal |
InChI |
InChI=1S/C9H19NO/c1-5-9(6-2,8-11)7-10(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
OTKODPUWVBHQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN(C)C)C=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Dimethylamino Methyl 2 Ethylbutanal
Retrosynthetic Analysis of the 2,2-Disubstituted Butanal Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, readily available starting materials. amazonaws.com Applying this approach to 2-[(Dimethylamino)methyl]-2-ethylbutanal, several key disconnections can be identified, primarily focusing on the formation of the bonds to the stereocenter at the C2 position.
A primary disconnection strategy would involve breaking the C-N bond of the dimethylaminomethyl group, suggesting a precursor amine and a butanal derivative. This leads to the consideration of an aminomethylation reaction, such as the Mannich reaction. Another logical disconnection is at the C-C bond between the α-carbon and one of the ethyl groups or the aminomethyl group. This points towards alkylation or formylation strategies.
The following retrosynthetic pathways can be envisioned:
Pathway A: Aminomethylation. Disconnecting the C2-CH₂N(CH₃)₂ bond suggests a Mannich-type reaction between 2-ethylbutanal (B1361351), formaldehyde (B43269), and dimethylamine (B145610). This is often a direct and efficient method for introducing an aminomethyl group alpha to a carbonyl.
Pathway B: Sequential Alkylation. Disconnecting one of the C2-ethyl bonds leads back to a mono-substituted butanal derivative. This suggests a stepwise alkylation of a butanal enolate or a synthetic equivalent.
Pathway C: Formylation. Disconnecting the C1-C2 bond (the formyl group) points towards a formylation reaction of a suitable precursor, such as a ketone enolate.
These primary retrosynthetic disconnections form the basis for the forward synthetic strategies discussed in the following sections.
Direct Synthetic Approaches to this compound
Based on the retrosynthetic analysis, several direct synthetic approaches can be proposed for the synthesis of the target molecule.
Formylation reactions involve the introduction of a formyl group (-CHO). In the context of synthesizing this compound, a plausible strategy would involve the formylation of a precursor ketone. For instance, the formylation of 3-pentanone (B124093) at its α-position could theoretically yield an intermediate that, upon further modification, leads to the target aldehyde. The reaction of ketone enolates with a formylating agent is a common method for producing α-formyl ketones (β-ketoaldehydes). organic-chemistry.orgresearchgate.net
A general scheme for this approach is as follows:
Enolate Formation: 3-pentanone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate.
Formylation: The enolate is then reacted with a formylating agent, such as ethyl formate (B1220265) or 2,2,2-trifluoroethyl formate, to introduce the formyl group at the α-position. organic-chemistry.org
This would be followed by subsequent reactions to introduce the dimethylaminomethyl group. However, controlling the regioselectivity of the formylation and preventing side reactions can be challenging.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, an enolizable aldehyde), formaldehyde, and a primary or secondary amine. adichemistry.comwikipedia.org This reaction is a highly effective method for the aminomethylation of carbonyl compounds and represents a direct route to the target molecule. adichemistry.com
The proposed Mannich reaction for the synthesis of this compound would involve:
Substrates: 2-Ethylbutanal as the enolizable aldehyde, formaldehyde (or its equivalent, paraformaldehyde), and dimethylamine (often used as its hydrochloride salt). adichemistry.com
Mechanism: The reaction proceeds through the formation of an iminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine. The enol form of 2-ethylbutanal then acts as a nucleophile, attacking the iminium ion to form the β-amino aldehyde product. adichemistry.comlibretexts.org
Challenges in this approach can include self-condensation of 2-ethylbutanal and the potential for the reaction to be sterically hindered due to the α-substituents. researchgate.net Careful control of reaction conditions, such as temperature and pH, is crucial for optimizing the yield of the desired product.
Table 1: Key Features of the Mannich Reaction for this Synthesis
| Feature | Description |
| Reactants | 2-Ethylbutanal, Formaldehyde, Dimethylamine |
| Key Intermediate | Dimethylaminomethyl iminium ion |
| Bond Formed | Cα-CH₂N(CH₃)₂ |
| Advantages | Atom economy, directness |
| Potential Issues | Self-condensation, steric hindrance researchgate.net |
Alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. pressbooks.publibretexts.org A plausible route to this compound via alkylation would involve the sequential introduction of the ethyl and dimethylaminomethyl groups at the α-position of a butanal derivative.
One possible sequence is:
First Alkylation: Alkylation of the enolate of butanal with an ethyl halide (e.g., ethyl iodide) to form 2-ethylbutanal.
Second Functionalization: Subsequent introduction of the dimethylaminomethyl group. This could be achieved through another alkylation step using a reagent like (dimethylamino)methyl chloride, though the Mannich reaction described in 2.2.2 is generally a more practical approach for this specific transformation.
Alternatively, a precursor already containing the dimethylamino group could be alkylated. The success of this approach relies on the efficient and regioselective formation of the enolate and the subsequent SN2 reaction with the alkylating agent. pressbooks.pub The use of a strong, non-nucleophilic base like LDA is often necessary to ensure complete enolate formation and minimize side reactions. libretexts.org
Table 2: Comparison of Alkylation and Mannich Reaction for the Introduction of the Dimethylaminomethyl Group
| Strategy | Reagents | Considerations |
| Mannich Reaction | 2-Ethylbutanal, CH₂O, (CH₃)₂NH | One-pot, three-component reaction. adichemistry.com |
| Alkylation | 2-Ethylbutanal enolate, ClCH₂N(CH₃)₂ | Requires pre-formation of the enolate; potential for elimination side reactions. |
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. koreascience.krmdpi.com While not a direct route to the target aldehyde, it can be a valuable strategy for preparing precursors or derivatives. For example, if a diketone or a keto-aldehyde precursor could be synthesized, reductive amination could be employed to introduce the dimethylamino group.
A hypothetical precursor, such as 2-ethyl-2-formylbutanal, could undergo reductive amination with dimethylamine and a suitable reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation) to form the target molecule. However, the synthesis of such a precursor would likely be complex.
A more practical application of reductive amination in this context would be the synthesis of the corresponding amino alcohol, which could then be oxidized to the target aldehyde. For instance, the reductive amination of a suitable keto-aldehyde with dimethylamine would yield an amino alcohol that could be a precursor to this compound. Reductive amination can be carried out under various conditions, including using borohydride (B1222165) reagents or catalytic hydrogenation. koreascience.krresearchgate.netmdpi.com
Advanced Synthetic Techniques for Complex Aldehyde Construction
The synthesis of sterically congested aldehydes with α,α-disubstitution often requires more advanced synthetic methodologies to overcome the challenges of steric hindrance and achieve high yields and selectivity. nih.govacs.org
One such advanced approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the α-carbon, although for the achiral target molecule, this is not a primary concern. However, the principles of asymmetric synthesis can often be adapted for the efficient construction of complex achiral molecules.
Modern methods for the synthesis of α,α-disubstituted aldehydes include:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis. For instance, proline-catalyzed asymmetric Mannich reactions can provide access to β-amino carbonyl compounds with high stereoselectivity, which could be precursors to the target molecule. libretexts.org
Metal-Catalyzed Reactions: Transition metal-catalyzed reactions offer a wide range of possibilities for C-C and C-N bond formation. For example, hydroformylation of appropriately substituted alkenes could be a potential, albeit challenging, route. researchgate.netrsc.orggoogle.com
Synthesis via Nucleophilic β-Alanine Equivalents: A reported method for the synthesis of symmetrical α,α-disubstituted aldehydes involves the dialkylation of a nickel(II) complex of a β-alanine Schiff base, followed by decomposition to the aldehyde. nih.govacs.org This methodology provides a practical route to sterically constrained α,α-disubstituted aldehydes. acs.org
These advanced techniques, while potentially more complex to execute, can offer advantages in terms of efficiency, selectivity, and the ability to construct highly substituted carbon centers that are difficult to access through more traditional methods.
Catalytic Methods for C-C and C-N Bond Formation
The construction of the key C-C and C-N bonds at the stereogenic center of this compound can be approached through various catalytic methods. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of aldehydes.
One potential strategy involves a sequential α-alkylation and α-amination of butanal. However, controlling selectivity and preventing side reactions can be challenging. A more convergent and widely utilized approach for constructing the β-amino carbonyl moiety is the Mannich reaction . wikipedia.orgyoutube.com This reaction, in its classic form, involves the condensation of an enolizable carbonyl compound, an aldehyde (such as formaldehyde), and a secondary amine (like dimethylamine). wikipedia.orgyoutube.comadichemistry.com
The mechanism of the acid-catalyzed Mannich reaction begins with the formation of a highly reactive electrophile, the Eschenmoser's salt precursor, an iminium ion, from formaldehyde and dimethylamine. adichemistry.com Concurrently, the enolizable carbonyl compound, in this hypothetical case 2-ethylbutanal, forms an enol under the acidic conditions. The enol then nucleophilically attacks the iminium ion, leading to the formation of the β-aminocarbonyl product, which in this case would be this compound. youtube.comyoutube.com

Table 1: Key Catalytic Approaches for C-C and C-N Bond Formation
| Method | Description | Key Intermediates | Advantages |
| Asymmetric Mannich Reaction | A three-component reaction forming a β-amino carbonyl compound. wikipedia.org | Iminium ion, Enol/Enamine | High atom economy, convergent. researchgate.net |
| Direct Catalytic Asymmetric α-Amination | Introduction of a nitrogen-containing group at the α-position of an aldehyde. researchgate.netacs.orgnih.gov | Enamine | Direct C-N bond formation. researchgate.netacs.orgnih.gov |
The development of asymmetric Mannich reactions using chiral catalysts, such as proline and its derivatives, has enabled the enantioselective synthesis of β-amino carbonyl compounds with high levels of stereocontrol. youtube.com For the synthesis of this compound, a proline-catalyzed Mannich reaction of 2-ethylbutanal with formaldehyde and dimethylamine could potentially afford the desired product with high enantiomeric excess. youtube.com
Alternatively, a direct catalytic asymmetric α-amination of 2-ethylbutanal could be envisioned. This would first form a 2-amino-2-ethylbutanal derivative, which could then be subsequently dimethylated. Proline and other organocatalysts have been successfully employed for the direct α-amination of aldehydes using azodicarboxylates as the nitrogen source, achieving excellent yields and enantioselectivities. researchgate.netacs.orgnih.gov More recent advancements have utilized photoredox catalysis in combination with organocatalysis to achieve the direct, asymmetric α-amination of aldehydes with nitrogen-centered radicals. nih.govprinceton.edu
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and operational complexity. rsc.org The Mannich reaction is a classic example of a three-component reaction and is a highly plausible route for the one-pot synthesis of this compound. wikipedia.orgresearchgate.netnih.gov
A hypothetical multicomponent synthesis of the target molecule would involve the reaction of 2-ethylbutanal, formaldehyde, and dimethylamine in the presence of a suitable catalyst. adichemistry.com This approach offers significant advantages in terms of step economy and convergence. Recent advancements in MCRs have demonstrated the synthesis of α-branched amines through a zinc-mediated carbonyl alkylative amination reaction, highlighting the potential for innovative multicomponent strategies in amine synthesis. acs.orgorganic-chemistry.org Furthermore, catalyst-free MCRs for the preparation of α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide have been developed, showcasing the versatility of this approach. rsc.org
Table 2: Comparison of Synthetic Strategies
| Strategy | Number of Steps | Key Reaction Type | Potential for Stereocontrol |
| Sequential Alkylation and Amination | Multiple | Alkylation, Amination | Challenging |
| Asymmetric Mannich Reaction | One-pot | Multicomponent | High |
| Direct α-Amination followed by Alkylation | Two | Amination, Alkylation | High |
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of chiral amines is an area that has significantly benefited from the application of continuous flow technologies. acs.orgnih.govwhiterose.ac.ukrsc.org
For the synthesis of this compound, a continuous flow process based on an asymmetric Mannich reaction could be implemented. rsc.orgacs.org This would involve pumping streams of the reactants (2-ethylbutanal, formaldehyde, and dimethylamine) and a catalyst through a heated or cooled reactor coil. The use of immobilized catalysts in packed-bed reactors is particularly advantageous in flow chemistry, as it allows for easy separation of the catalyst from the product stream and enables catalyst recycling. rsc.org Polystyrene-supported organocatalysts have been successfully used in continuous flow anti-selective Mannich reactions, demonstrating the feasibility of this approach. acs.org
The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved yields and selectivities compared to batch processes. nih.gov Furthermore, the inherent safety benefits of performing reactions in small volumes within a microreactor make flow chemistry particularly suitable for handling reactive intermediates like iminium ions. nih.gov Continuous flow systems have also been successfully employed for the synthesis of various chiral active pharmaceutical ingredients, underscoring the industrial relevance of this technology. nih.gov
Reactivity and Mechanistic Studies of 2 Dimethylamino Methyl 2 Ethylbutanal
Reactions at the Aldehyde Moiety
The aldehyde functional group in 2-[(Dimethylamino)methyl]-2-ethylbutanal is a primary site of reactivity, characterized by the electrophilic nature of the carbonyl carbon. This allows for a variety of chemical transformations, fundamentally involving nucleophilic attack at this carbon atom.
Nucleophilic Addition Reactions (e.g., Grignard, hydride reductions)
The aldehyde functionality of this compound readily undergoes nucleophilic addition reactions. The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For instance, reduction of the aldehyde group can be achieved using hydride reagents, yielding the corresponding primary alcohol. smolecule.com This transformation is a common and predictable reaction for aldehydes.
Organometallic reagents, such as Grignard reagents, are also expected to react with the aldehyde. This reaction would involve the nucleophilic addition of the organometallic's carbanion to the carbonyl carbon, followed by an aqueous workup, to produce a secondary alcohol. The specific structure of the resulting alcohol would be dependent on the R-group of the Grignard reagent used.
Aldol (B89426) and Related Condensation Reactions
Due to the lack of alpha-hydrogens on the carbon atom adjacent to the aldehyde group in this compound, it cannot undergo a classical aldol condensation as an enolate donor. However, it can act as an electrophilic partner in crossed-aldol reactions with other enolizable aldehydes or ketones. In such reactions, this compound would be attacked by the enolate of the reaction partner, leading to the formation of a β-hydroxy carbonyl compound.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 2-[(Dimethylamino)methyl]-2-ethylbutanoic acid. This transformation can be accomplished using a variety of common oxidizing agents that are known to convert aldehydes to carboxylic acids. The specific reaction conditions would influence the choice of oxidant to ensure compatibility with the tertiary amine functionality present in the molecule.
Reactions Involving the Tertiary Amine Functional Group
The tertiary amine group in this compound provides a second site of reactivity, primarily centered around the nucleophilic and basic nature of the nitrogen atom.
Quaternization and Salt Formation
The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a nucleophile. This facilitates quaternization reactions, where the amine reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. The resulting salt would have a positively charged nitrogen atom bonded to four carbon groups. Additionally, as a base, the tertiary amine can react with acids to form ammonium salts.
Amine-Catalyzed Organic Transformations
While specific studies detailing the catalytic activity of this compound are not prevalent, tertiary amines, in general, can function as catalysts in a variety of organic reactions. Their basicity allows them to act as Brønsted bases, and the nucleophilicity of the nitrogen can enable them to act as Lewis base catalysts. Potential applications could include promoting condensation reactions or acting as a base in elimination reactions, though the steric hindrance around the nitrogen in this particular molecule might influence its catalytic efficacy.
Transformations at the Chiral Alpha-Carbon (C2)
The chiral alpha-carbon (C2) of this compound is a quaternary center, which sterically hinders direct transformations at this position. However, the presence of the aldehyde and the adjacent dimethylaminomethyl group provides avenues for specific chemical modifications. The reactivity at C2 is largely influenced by the ability of the aldehyde group to undergo reactions typical of carbonyl compounds, and the potential for the amino group to participate in or influence these transformations.
One of the primary transformations involves the enolization of the aldehyde. Although the alpha-carbon is quaternary and lacks a proton, enolization can be induced under specific conditions, potentially involving the formyl proton. However, a more plausible site of reactivity is the aldehyde functional group itself, which can undergo a variety of nucleophilic additions. These additions can indirectly influence the stereochemistry and further functionalization at the C2 position.
Further transformations can be achieved by leveraging the reactivity of the dimethylamino group. For instance, quaternization of the nitrogen atom with an alkyl halide would form a quaternary ammonium salt. This transformation can facilitate elimination reactions, where the dimethylaminomethyl group is removed to generate an α,β-unsaturated aldehyde.
Table 1: Potential Transformations at the C2 Carbon of this compound
| Transformation Type | Reagents and Conditions | Potential Product(s) | Notes |
| Oxidation of the Aldehyde | Mild oxidizing agents (e.g., Ag2O, Tollens' reagent) | 2-[(Dimethylamino)methyl]-2-ethylbutanoic acid | The quaternary chiral center remains intact. |
| Reduction of the Aldehyde | Reducing agents (e.g., NaBH4, LiAlH4) | 2-[(Dimethylamino)methyl]-2-ethylbutan-1-ol | The chiral center is preserved. |
| Nucleophilic Addition | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary alcohols | Creates a new stereocenter at the former carbonyl carbon. |
| Wittig Reaction | Phosphonium ylides (Ph3P=CHR) | Alkenes | Extends the carbon chain from the aldehyde group. |
| Hofmann Elimination | 1. CH3I (excess) 2. Ag2O, H2O, heat | 2-Ethyl-2-methylenbutanal | Requires prior quaternization of the amino group. |
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
The formation of this compound itself is a classic example of the Mannich reaction. This reaction provides significant insight into the mechanistic pathways involving this class of compounds.
The mechanism of the Mannich reaction begins with the formation of an Eschenmoser-type salt, a dimethylaminomethyl cation, from the reaction of formaldehyde (B43269) and dimethylamine (B145610) in an acidic medium. This iminium ion is a potent electrophile.
Step 1: Formation of the Iminium Ion Formaldehyde reacts with dimethylamine to form a hemiaminal, which then dehydrates in the presence of acid to yield the electrophilic dimethylaminomethyl cation.
In parallel, the starting aldehyde, 2-ethylbutanal (B1361351), undergoes acid-catalyzed enolization. The resulting enol is the nucleophilic species in the key carbon-carbon bond-forming step.
Step 2: Nucleophilic Attack by the Enol The enol of 2-ethylbutanal attacks the dimethylaminomethyl cation. This step establishes the crucial C-C bond at the alpha-position of the aldehyde, creating the quaternary chiral center.
Step 3: Deprotonation A final deprotonation step regenerates the carbonyl group, yielding the Mannich base, this compound.
Mechanistic studies of transformations at the C2 carbon would likely involve the identification of analogous intermediates. For example, in the Hofmann elimination, a key intermediate would be the quaternary ammonium salt . The subsequent E2 elimination would proceed through a transition state where a base removes a proton from the methyl group of the ethyl substituent, leading to the formation of the α,β-unsaturated aldehyde.
Table 2: Key Intermediates in the Formation and Transformation of this compound
| Reaction | Key Intermediate(s) | Description |
| Mannich Reaction (Formation) | Dimethylaminomethyl cation | The electrophilic species formed from formaldehyde and dimethylamine. |
| Enol of 2-ethylbutanal | The nucleophilic species that attacks the iminium ion. | |
| Hofmann Elimination | 2-Ethyl-2-[(trimethylammonio)methyl]butanal | A quaternary ammonium salt formed by methylation of the amino group. |
| Nucleophilic Addition to Aldehyde | Tetrahedral alkoxide intermediate | Formed upon attack of a nucleophile on the carbonyl carbon. |
The elucidation of these mechanisms often relies on a combination of kinetic studies, isotopic labeling, and computational modeling to determine the transition state structures and reaction energy profiles.
Derivatives and Structural Modifications of 2 Dimethylamino Methyl 2 Ethylbutanal
Synthesis of Homologs and Analogs with Varied Alkyl Chain Lengths
The core structure of 2-[(Dimethylamino)methyl]-2-ethylbutanal is characterized by the α,α-disubstitution pattern on the butanal backbone. The synthesis of homologs and analogs, where the ethyl group is replaced by other alkyl chains (e.g., methyl, propyl, etc.), can be achieved through multi-step synthetic sequences that allow for the systematic variation of these substituents.
A primary strategy involves the initial construction of a suitable α-alkylated aldehyde, which is then subjected to an aminomethylation reaction. The synthesis of the requisite α-alkylated butanal can be accomplished via an aldol-type condensation. For example, the reaction of a primary aldehyde with another aldehyde under specific conditions can yield a 2-alkyl-α,β-unsaturated aldehyde, which can then be selectively hydrogenated to the corresponding saturated aldehyde. imreblank.ch
Alternatively, a more direct approach to creating the quaternary carbon center involves the alkylation of an enolate derived from a simpler α-substituted aldehyde or a corresponding ester. For instance, ethyl 2-ethylbutanoate can be deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperatures to form a stable enolate. This enolate can then be treated with an alkyl halide (e.g., methyl iodide, propyl bromide) to introduce a second alkyl group at the α-position, yielding a 2,2-disubstituted ester. chemicalbook.com Subsequent reduction of the ester to the aldehyde would provide the desired α,α-disubstituted aldehyde intermediate.
Once the desired 2-alkyl-2-ethylbutanal homolog is obtained, the (dimethylamino)methyl group is typically introduced via a Mannich reaction. This reaction involves the treatment of the α-alkylated aldehyde with formaldehyde (B43269) and dimethylamine (B145610) (or its hydrochloride salt). google.com This electrophilic substitution reaction at the α-carbon proceeds to install the aminomethyl fragment, yielding the final target homolog.
A plausible synthetic route is outlined below:
α-Alkylation: Start with butanal and introduce the first alkyl group (e.g., ethyl) via enolate chemistry.
Second Alkylation: Introduce the second, varied alkyl group (e.g., methyl, propyl) using a similar enolate alkylation strategy to create the 2-alkyl-2-ethylbutanal.
Aminomethylation: React the resulting α,α-disubstituted aldehyde with formaldehyde and dimethylamine to furnish the final product.
This modular approach allows for the synthesis of a library of compounds with diverse alkyl chains at the C2 position, enabling systematic studies of structure-activity relationships.
| Starting Material | Alkylating Agent 1 | Alkylating Agent 2 | Aminomethylation Reagents | Resulting Homolog/Analog |
| Butanal | Ethyl bromide | Methyl iodide | Formaldehyde, Dimethylamine | 2-[(Dimethylamino)methyl]-2-ethyl-2-methylbutanal |
| Butanal | Ethyl bromide | Propyl bromide | Formaldehyde, Dimethylamine | 2-[(Dimethylamino)methyl]-2-ethyl-2-propylbutanal |
| Pentanal | Ethyl bromide | Methyl iodide | Formaldehyde, Dimethylamine | 2-[(Dimethylamino)methyl]-2-ethyl-2-methylpentanal |
Functionalization at the Aldehyde Carbon to Yield Alcohols, Carboxylic Acids, and Esters
The aldehyde functional group is one of the most versatile in organic chemistry, and its presence in this compound allows for straightforward conversion into other important functional groups such as primary alcohols, carboxylic acids, and esters.
Alcohols
The reduction of the aldehyde moiety to a primary alcohol yields 2-[(Dimethylamino)methyl]-2-ethylbutan-1-ol. This transformation is readily accomplished using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are highly effective for this purpose. The reaction is typically chemoselective, reducing the aldehyde without affecting the tertiary amine.
Carboxylic Acids
Oxidation of the aldehyde group leads to the formation of 2-[(Dimethylamino)methyl]-2-ethylbutanoic acid. Care must be taken to select an oxidizing agent that is compatible with the tertiary amine, which can be susceptible to oxidation itself. A widely used method for the oxidation of aldehydes to carboxylic acids is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) and a chlorine scavenger like 2-methyl-2-butene. acs.org This method is known for its high efficiency and tolerance of various functional groups. google.comwikipedia.org
Esters
Ester derivatives can be synthesized from the corresponding carboxylic acid. A common method is the Fischer esterification, which involves reacting 2-[(Dimethylamino)methyl]-2-ethylbutanoic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis, often by refluxing with a strong acid like sulfuric acid. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl halide, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org This acyl chloride can then be reacted with an alcohol, typically in the presence of a non-nucleophilic base like pyridine, to form the desired ester.
| Starting Compound | Reagent(s) | Resulting Functional Group | Derivative Name |
| This compound | Sodium Borohydride (NaBH₄) | Primary Alcohol | 2-[(Dimethylamino)methyl]-2-ethylbutan-1-ol |
| This compound | Sodium Chlorite (NaClO₂), NaH₂PO₄ | Carboxylic Acid | 2-[(Dimethylamino)methyl]-2-ethylbutanoic acid |
| 2-[(Dimethylamino)methyl]-2-ethylbutanoic acid | Ethanol, H₂SO₄ (catalyst) | Ethyl Ester | Ethyl 2-[(Dimethylamino)methyl]-2-ethylbutanoate |
Modifications of the Amino Group (e.g., Amide Formation, N-Oxidation)
The tertiary dimethylamino group provides another site for structural modification, although its reactivity is different from that of the aldehyde. Key transformations include N-oxidation and, through more complex pathways, conversion to amides.
N-Oxidation
Tertiary amines are readily oxidized to their corresponding N-oxides. This conversion can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. pearson.comresearchgate.net The reaction is often performed in solvents like methanol or water and can be catalyzed by substances such as flavins or methyltrioxorhenium to enhance reaction rates and yields. asianpubs.orgresearchgate.net The resulting compound, this compound N-oxide, introduces a polar N-O bond, significantly altering the electronic and physical properties of the molecule.
Amide Formation
Direct acylation of a tertiary amine to form an amide is not possible due to the absence of a proton on the nitrogen atom. libretexts.org However, several indirect methods have been developed to achieve this transformation. One advanced approach involves the palladium-catalyzed N-acylation of tertiary amines with carboxylic acids, which proceeds through the cleavage of a C-N bond. organic-chemistry.org Another strategy is the Polonovski reaction, which begins with the N-oxide. The N-oxide is activated with acetic anhydride, leading to a rearrangement that results in the formation of an N,N-disubstituted acetamide (B32628) and an aldehyde. This reaction effectively cleaves one of the methyl groups from the nitrogen, replacing it with an acetyl group. These methods provide pathways to amide derivatives that would otherwise be inaccessible.
| Modification Type | Reagent(s) | Functional Group Formed | Potential Product |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | N-Oxide | This compound N-oxide |
| Amide Formation (via C-N cleavage) | Carboxylic Acid, Palladium catalyst | Amide | N-{[2-ethyl-2-formylbutyl]} -N-methylacetamide |
| Amide Formation (Polonovski) | 1. H₂O₂ 2. Acetic Anhydride | Amide | N-Acetyl-N-methyl-2-ethyl-2-formylbutylamine |
Introduction of Additional Chiral Elements in Derivative Structures
The parent molecule, this compound, possesses a chiral center at the C2 position. The synthesis of derivatives with additional chiral elements or the enantioselective synthesis of a specific stereoisomer is a significant area of chemical synthesis. This can be achieved by employing chiral auxiliaries, asymmetric catalysis, or chiral reagents at various stages of the synthesis.
One powerful strategy is the use of chiral auxiliaries during the formation of the quaternary carbon center. For example, a precursor ester could be derived from a chiral alcohol, such as (S,S)-cyclohexane-1,2-diol. acs.org The enolate of this chiral ester can then be alkylated diastereoselectively, with the chiral auxiliary directing the approach of the alkylating agent. Subsequent removal of the auxiliary reveals the enantiomerically enriched α,α-disubstituted intermediate. nih.gov
Organocatalysis offers another route to enantioselectivity. Chiral primary or secondary amines can catalyze the Michael addition of α,α-disubstituted aldehydes to acceptors like nitroolefins, creating a new stereocenter with high enantiomeric excess. researchgate.netacs.org While this introduces a different functionality, the principle of using chiral amine catalysts to control the stereochemistry of reactions at the α-position of an aldehyde is broadly applicable.
Furthermore, introducing chirality can be accomplished by modifying the existing functional groups with chiral reagents. For instance, the aldehyde could be reacted with a chiral Wittig reagent, or the derived carboxylic acid could be coupled with a chiral amine to form a diastereomeric amide. Similarly, if the synthesis begins with a primary or secondary amine instead of dimethylamine, this site could be acylated with a chiral carboxylic acid. These approaches create diastereomeric products that can often be separated using standard techniques like chromatography. The use of enzymes, such as alcohol dehydrogenases, for the stereoselective oxidation or reduction of related prochiral substrates also represents a powerful method for generating chiral aldehydes and alcohols. nih.gov
| Strategy | Description | Example |
| Chiral Auxiliary | A removable chiral group is attached to the molecule to direct a stereoselective reaction. | Alkylation of an enolate derived from an ester of a chiral alcohol like (S,S)-cyclohexane-1,2-diol. acs.org |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate an enantiomerically enriched product. | A chiral primary amine-thiourea catalyst used for the conjugate addition of an α,α-disubstituted aldehyde to a nitroalkene. researchgate.net |
| Chiral Reagents | A chiral reagent is used to create a new chiral center or to form diastereomers from a racemic mixture. | Coupling of racemic 2-[(Dimethylamino)methyl]-2-ethylbutanoic acid with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine). |
Computational and Theoretical Chemistry Studies of 2 Dimethylamino Methyl 2 Ethylbutanal
Quantum Chemical Calculations of Molecular Structure and Conformations
There are no specific quantum chemical calculations available in the public domain that detail the molecular structure and conformational analysis of 2-[(Dimethylamino)methyl]-2-ethylbutanal. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to determine optimized geometries, bond lengths, bond angles, and dihedral angles. Conformational analysis would identify stable isomers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.
Theoretical Elucidation of Reaction Pathways and Transition States
Detailed theoretical studies on the reaction pathways and transition states involving this compound have not been found in the existing literature. Research in this area would computationally map out potential chemical reactions, such as its synthesis or degradation. By calculating the energies of reactants, products, and transition states, chemists can determine reaction kinetics and mechanisms. For example, studies on simpler amines and radicals have utilized density functional theory to identify transition states and calculate activation barriers for various reaction pathways, such as H-abstraction. vnu.edu.vn However, no such analysis has been applied to this compound.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry)
No computationally predicted spectroscopic data for this compound are available. Theoretical predictions of NMR, IR, and mass spectra are invaluable for identifying and characterizing compounds. These predictions are typically generated using quantum chemical calculations. While databases may contain predicted spectra for other molecules, such as 2-(Dimethylamino)ethyl methacrylate, specific data for the target compound is absent. hmdb.cahmdb.ca For comparison, experimental mass spectrometry data is available for related aldehydes like 2-ethylbutanal (B1361351) and 2-methylbutanal from resources like the NIST WebBook, but this does not extend to the more complex this compound. nist.govnist.gov
Molecular Dynamics Simulations of Conformational Space
Molecular dynamics (MD) simulations specifically modeling this compound are not found in the reviewed literature. MD simulations are used to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and interactions with their environment. scienceopen.comnih.gov Such simulations require a force field, a set of parameters that describes the potential energy of the system. While force fields have been developed for related molecules like 2-(dimethylamino)ethanol (DMEA) to study their condensed phase properties, a specific application to explore the conformational space of this compound has not been undertaken. nih.gov
Advanced Applications in Organic Synthesis
Utilization of 2-[(Dimethylamino)methyl]-2-ethylbutanal as a Chiral Building Block
There is no available information on the use of this compound as a chiral building block in asymmetric synthesis.
Catalytic Roles of its Amino Functionality in Organocatalysis
No research detailing the catalytic roles of the amino functionality of this compound in organocatalysis could be located.
Integration into Total Synthesis of Complex Natural Products or Advanced Intermediates
There are no published total syntheses of complex natural products or advanced intermediates that report the use of this compound.
Use in Library Synthesis and Diversification Strategies
Information regarding the application of this compound in library synthesis and diversification strategies is not present in the available scientific literature.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of α,α-disubstituted aldehydes, particularly those with amino functionality, is a challenging area in organic synthesis. nih.govrsc.org Future research will undoubtedly focus on developing more efficient and environmentally benign methods to access compounds like 2-[(Dimethylamino)methyl]-2-ethylbutanal.
Modern organocatalysis offers a promising avenue for the sustainable synthesis of such structures. acs.org For instance, the direct asymmetric α-amination of α,α-disubstituted aldehydes using azodicarboxylates, promoted by chiral organocatalysts like mono-N-Boc-protected cyclohexa-1,2-diamine, has been shown to be highly efficient, even under solvent-free conditions. acs.org Applying a similar strategy could provide an enantioselective route to the chiral analogue of this compound. Another approach involves the dialkylation of nucleophilic β-alanine equivalents, which has proven to be a practical and efficient route to sterically constrained α,α-disubstituted β-amino acids and their corresponding aldehydes. acs.org Adapting such methods could offer a streamlined synthesis that avoids harsh conditions and minimizes waste.
Future synthetic strategies will likely be evaluated using green chemistry metrics to ensure their sustainability.
| Parameter | Classical Route (Hypothetical) | Sustainable Organocatalytic Route (Proposed) |
|---|---|---|
| Starting Materials | 2-Ethylbutanal (B1361351), Formaldehyde (B43269), Dimethylamine (B145610) | 2-Ethyl-2-(hydroxymethyl)butanal |
| Key Transformation | Mannich Reaction with pre-functionalized substrate | Solvent-free organocatalytic amination acs.org |
| Number of Steps | 3-4 | 2 |
| Overall Yield (%) | ~40% | >75% |
| Atom Economy (%) | ~50% | >85% |
| E-Factor (Environmental Factor) | >20 | <5 |
Exploration of Novel Reactivity and Unprecedented Transformations
The unique combination of functional groups in this compound—a sterically hindered aldehyde and a tertiary amine—suggests a rich and underexplored reactivity profile. α-Amino aldehydes are versatile synthetic building blocks, and this particular structure could serve as a precursor to a wide range of complex molecules. acs.org
Future research could explore transformations that leverage the dual functionality. For example, intramolecular reactions could lead to novel heterocyclic scaffolds. The aldehyde could participate in Rh-catalyzed alkyne hydroacylation reactions, a transformation shown to be effective for other α-amino aldehydes, to produce complex α-amino enones with high functional group tolerance and stereospecificity. acs.org Additionally, the development of one-pot sequences, such as the transformation of α,β-unsaturated aldehydes into γ-amino alcohols, could be adapted for this saturated aldehyde, potentially leading to novel amino alcohol derivatives after an initial olefination step. rsc.org
| Reaction Type | Potential Reagent(s) | Hypothesized Product Class | Potential Application |
|---|---|---|---|
| Intramolecular Cyclization | Acid or Lewis Acid Catalyst | Substituted Piperidine or Azetidine derivatives | Novel heterocyclic scaffolds |
| Reductive Amination Cascade | Amine, Reducing Agent | Diamino alcohol derivatives | Ligand synthesis |
| Organocatalytic Aldol (B89426) Addition | Ketone, Proline-derived catalyst | β-Hydroxy-α,α-disubstituted-α-amino aldehydes | Polyfunctional building blocks |
| Hydroacylation of Alkynes acs.org | Alkyne, Rh(I) catalyst | α-Amino enones | Complex molecule synthesis |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Predicting the outcomes of chemical reactions, especially for multifunctional and sterically hindered molecules like this compound, remains a significant challenge. acs.orgnih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this complexity. rjptonline.org Future research on this compound would greatly benefit from the application of predictive modeling.
ML algorithms, such as random forests, support vector regression, and neural networks, can be trained on large datasets of known reactions to predict the major products, yields, and even stereoselectivity of new transformations. acs.orgbohrium.comresearchgate.net For a molecule like this compound, an ML model could be developed to rank a list of plausible products generated from applying generalized reaction templates. acs.orgnih.gov Such models use unique reaction representations or "fingerprints" to capture the structural changes from reactants to products. semanticscholar.org This approach could accelerate the discovery of novel reactivity by prioritizing experiments that are most likely to succeed, saving significant time and resources. csmres.co.uk
| Reaction Class | Number of Hypothetical Reactions in Test Set | Model Architecture | Top-1 Accuracy (%) | Top-3 Accuracy (%) |
|---|---|---|---|---|
| Aldol Additions | 50 | Graph Neural Network | 82% | 94% |
| Reductive Aminations | 50 | Random Forest | 78% | 91% |
| Oxidations | 50 | Support Vector Machine | 88% | 98% |
| Novel Cyclizations | 50 | Graph Neural Network | 71% | 85% |
Advanced Stereocontrol Methodologies for Complex Chiral Scaffolds
The synthesis of this compound in an enantiomerically pure form represents a formidable challenge due to the presence of a quaternary stereocenter. nih.gov The construction of such all-carbon quaternary centers is a focal point of modern asymmetric synthesis. nih.gov Future research will undoubtedly target the development of catalytic asymmetric methods to access single enantiomers of this compound.
Several advanced strategies could be employed. Organocatalytic approaches, which have been successful in the α-functionalization of α-branched aldehydes, are particularly promising. nih.govbohrium.com Proline-catalyzed Mannich reactions, for example, have been used to generate all-carbon quaternary stereocenters from α,α-disubstituted aldehydes with excellent yields and enantioselectivities. acs.org Furthermore, transition metal catalysis, such as chromium-catalyzed asymmetric allylation of aldehydes, can create α-homoallylic alcohols with quaternary carbons in a highly diastereoselective and enantioselective manner, which could then be converted to the target aldehyde. organic-chemistry.org These methods provide a powerful toolkit for accessing complex chiral building blocks.
| Catalytic System | Catalyst Type | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (ee, %) | Key Advantage |
|---|---|---|---|---|
| Asymmetric Mannich Reaction acs.org | L-Proline | 85 | 95 | Metal-free, readily available catalyst |
| Diarylprolinol Silyl Ether Catalysis acs.orgacs.org | Organocatalyst | 90 | 98 | High enantioselectivity for α-amination |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | 78 | 92 | Operational simplicity |
| Transition Metal Catalysis organic-chemistry.org | Chiral Cr, Pd, or Cu Complex | 82 | >99 | Potentially very high stereocontrol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
